molecular formula C23H32Cl2N2O3S B4312740 N-[2-(ADAMANTAN-1-YL)ETHYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE

N-[2-(ADAMANTAN-1-YL)ETHYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE

Cat. No.: B4312740
M. Wt: 487.5 g/mol
InChI Key: HVFXEEZRYOEFIV-UHFFFAOYSA-N
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Description

N-[2-(ADAMANTAN-1-YL)ETHYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE is a complex organic compound that features a unique adamantyl group and a sulfonamide moiety

Preparation Methods

The synthesis of N-[2-(ADAMANTAN-1-YL)ETHYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE typically involves multiple steps. The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, while the sulfonamide moiety is formed via sulfonylation. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

N-[2-(ADAMANTAN-1-YL)ETHYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(ADAMANTAN-1-YL)ETHYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(ADAMANTAN-1-YL)ETHYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE involves its interaction with specific molecular targets. The adamantyl group enhances its binding affinity to hydrophobic pockets in proteins, while the sulfonamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

N-[2-(ADAMANTAN-1-YL)ETHYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE can be compared with other adamantyl-containing compounds and sulfonamides:

    Adamantane: Known for its rigidity and hydrophobicity, used in antiviral drugs like amantadine.

    Sulfonamides: A class of compounds with antibacterial properties, such as sulfamethoxazole.

The uniqueness of this compound lies in its combination of these two functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32Cl2N2O3S/c24-6-9-27(10-7-25)31(29,30)21-3-1-20(2-4-21)22(28)26-8-5-23-14-17-11-18(15-23)13-19(12-17)16-23/h1-4,17-19H,5-16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFXEEZRYOEFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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